5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
Description
This compound features a pyran-4-one core substituted at the 2-position with a 4-(2-methoxyphenyl)piperazine-1-carbonyl group and at the 5-position with a 4-fluorobenzyloxy moiety. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the 2-methoxyphenyl-piperazine fragment may contribute to receptor binding via hydrogen bonding or aromatic interactions .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-30-21-5-3-2-4-19(21)26-10-12-27(13-11-26)24(29)22-14-20(28)23(16-32-22)31-15-17-6-8-18(25)9-7-17/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPFUIREQNTNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including a pyranone core, a benzyloxy group, and a piperazine moiety, suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is C₂₃H₂₄FN₃O₃, with a molecular weight of approximately 378.44 g/mol. The presence of the piperazine ring is particularly noteworthy as it is often associated with diverse pharmacological effects, including interactions with neurotransmitter systems and potential antitumor properties.
The biological activity of this compound may be attributed to its ability to interact with various cellular targets. The piperazine moiety is known for its role in binding to receptors in the central nervous system, which can influence neurotransmitter pathways. Additionally, compounds with similar structures have demonstrated significant pharmacological activities, including:
- Antitumor Effects : Studies suggest that derivatives of piperazine can inhibit tumor growth by modulating signaling pathways relevant to cancer progression .
- Neurotransmitter Modulation : The interaction of piperazine derivatives with neurotransmitter receptors can lead to alterations in mood and cognition, indicating potential applications in treating neurological disorders .
Biological Activity Overview
The biological activities associated with this compound include:
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of similar compounds within the same structural class:
- Antitumor Activity : A study demonstrated that piperazine derivatives could effectively inhibit the growth of cancer cells in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspase pathways .
- Neuropharmacological Studies : Research indicated that compounds similar to this compound significantly impacted serotonin receptor activity, leading to anxiolytic effects in animal models .
- Enzyme Inhibition Studies : Virtual screening and molecular docking studies have shown that piperazine derivatives can bind effectively to acetylcholinesterase, highlighting their potential as cognitive enhancers or treatments for neurodegenerative diseases .
Scientific Research Applications
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound attracting interest in scientific research because of its unique structural properties and potential applications. The compound features a pyranone core, a benzyloxy group, and a piperazine moiety, rendering it a versatile molecule for chemical synthesis and biological studies. It can be classified as an organic heterocyclic compound, belonging to the category of pyranones and further classified as a piperazine derivative. Compounds with similar structures have exhibited significant pharmacological activities, including antitumor effects and the modulation of neurotransmitter pathways. Research continues to explore its efficacy in treating various diseases, particularly those involving cellular signaling pathways influenced by piperazine derivatives.
Chemical Properties and Structure
This compound typically appears as a crystalline solid or oil, depending on its purity and specific conditions during synthesis.
Key chemical properties:
- It is an organic heterocyclic compound.
- It has a pyranone core, a benzyloxy group, and a piperazine moiety.
- The molecular formula is C24H23FN2O5 and the molecular weight is 438.4 .
Potential Applications
This compound has potential applications in:
- Chemical Synthesis: It serves as a building block for creating more complex molecules with desired properties.
- Biological Studies: It is used to investigate biological activities, including potential therapeutic effects in cancer treatment and other diseases.
- Drug Discovery: It is a scaffold for developing new drugs targeting various diseases.
Comparison with Similar Compounds
Research Findings and Implications
- Piperazine Substituents : The 2-methoxyphenyl group in the target compound may enhance receptor binding via hydrogen bonding, as seen in serotonin receptor antagonists (e.g., p-MPPF in ).
- Halogen Effects : Fluorine in the benzyloxy group improves metabolic stability and lipophilicity, a trend observed in kinase inhibitors .
- Core Modifications: Pyranone vs. dihydropyridinone cores (e.g., BG14053) influence electronic properties and solubility, affecting bioavailability .
Q & A
Q. What are the recommended synthetic routes for constructing the piperazine-carbonyl moiety in this compound?
Methodological Answer: The piperazine-carbonyl fragment can be synthesized via acylation of 1-(4-fluorobenzyl)piperazine with substituted benzoyl chlorides. A typical protocol involves reacting 1-(4-fluorobenzyl)piperazine (0.5 mmol) with benzoyl chloride derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base at room temperature . Purification via flash chromatography or crystallization with diethyl ether yields the final product. For example, 4-(4-fluorobenzyl)piperazin-1-ylmethanone was isolated in 50% yield with confirmed structure via H NMR (δ 7.32–2.47 ppm) and elemental analysis .
Q. How should researchers characterize the pyran-4-one core and confirm its regiochemistry?
Methodological Answer: The pyran-4-one core can be validated using H NMR and IR spectroscopy. The carbonyl stretch (C=O) typically appears at ~1670–1700 cm in IR spectra . In H NMR, the pyranone ring protons resonate as distinct signals: the C-3 proton (adjacent to the carbonyl) appears as a doublet (δ ~6.0–6.5 ppm), while the C-5 proton (fluorobenzyloxy-substituted) is a singlet (δ ~5.5–6.0 ppm) due to deshielding . X-ray crystallography is recommended for unambiguous regiochemical confirmation .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer: Prioritize target-specific assays based on structural analogs. For example:
- σ Receptor Binding: Competitive binding assays using H-(+)-pentazocine for σ1 receptor affinity (IC determination) .
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of the 2-methoxyphenyl substituent?
Methodological Answer: Systematic SAR studies involve synthesizing analogs with:
- Substituent Variation: Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl, 4-NO) or electron-donating (e.g., 4-OH, 4-CH) groups .
- Bioisosteric Replacement: Substitute the phenyl ring with heterocycles (e.g., pyridine, thiophene) to modulate lipophilicity and target interactions .
- Pharmacokinetic Profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
Q. What computational strategies resolve conflicting activity data between in vitro and cellular assays?
Methodological Answer: Discrepancies often arise due to membrane permeability or off-target effects. Address this via:
- Molecular Dynamics (MD) Simulations: Model compound interaction with lipid bilayers to predict passive diffusion .
- Proteome-Wide Docking: Identify off-targets using tools like AutoDock Vina against the PDB database .
- Intracellular Accumulation Assays: Quantify cellular uptake via LC-MS/MS in lysates from treated cells .
Q. How to design experiments to probe the role of the 4-fluorobenzyl group in target engagement?
Methodological Answer:
- Isotopic Labeling: Synthesize F-labeled analogs for NMR-based binding studies to map fluorine-environment changes upon target interaction .
- Fluorescence Polarization: Tag the fluorobenzyl group with a fluorophore (e.g., FITC) to monitor real-time binding kinetics .
- Alanine Scanning Mutagenesis: If the target protein is known, mutate residues near the fluorobenzyl-binding pocket to assess binding energy contributions .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling: Perform transcriptomic analysis (RNA-seq) on resistant vs. sensitive cell lines to identify dysregulated pathways .
- Check Redox Activity: Confirm that cytotoxicity is not an artifact of ROS generation using DCFH-DA probes .
- Compare with Positive Controls: Normalize IC values to reference compounds (e.g., doxorubicin) to control for cell line variability .
Q. What analytical techniques validate purity when biological activity is inconsistent with literature?
Methodological Answer:
- HPLC-MS/MS: Use reverse-phase C18 columns (ACN/water gradient) with ESI-MS detection to confirm >95% purity and rule out degradation .
- Elemental Analysis: Ensure C, H, N values match theoretical calculations (e.g., C 65.00% vs. Found: 65.15% ).
- DSC/TGA: Thermal analysis detects polymorphic impurities affecting solubility and activity .
Methodological Best Practices
Q. Recommended solvent systems for crystallization to improve bioavailability?
Methodological Answer:
Q. How to troubleshoot low yields in the cyclization step of pyran-4-one synthesis?
Methodological Answer:
- Catalyst Optimization: Replace POCl with milder agents like PPA (polyphosphoric acid) to reduce side reactions .
- Microwave Assistance: Use microwave irradiation (100°C, 30 min) to accelerate cyclization kinetics .
- In Situ Monitoring: Track reaction progress via TLC (silica gel, EtOAc/hexane 3:7) to identify intermediate stagnation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
